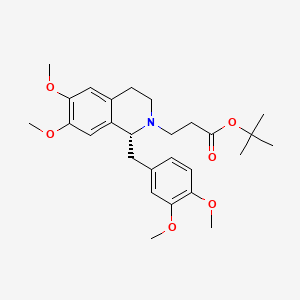

(R)-tert-butyl Butyrate Norlaudanosine

Description

Significance of Tetrahydroisoquinoline (THIQ) Alkaloids in Organic Synthesis and Stereochemistry

Tetrahydroisoquinoline alkaloids are a large and diverse group of naturally occurring and synthetic compounds that have garnered significant attention from the scientific community. rsc.org Their prevalence in a wide array of plant species and their remarkable range of biological activities make them attractive targets for organic chemists. acs.orgnih.gov The synthesis of these molecules not only provides access to potentially valuable therapeutic agents but also pushes the boundaries of synthetic methodology and our understanding of chemical reactivity.

The foundational framework of all tetrahydroisoquinoline alkaloids is the 1,2,3,4-tetrahydroisoquinoline (B50084) nucleus. rsc.org This heterocyclic scaffold is characterized by a benzene (B151609) ring fused to a saturated six-membered ring containing a nitrogen atom. A key feature of this core structure is the presence of at least one stereogenic center, typically at the C-1 position. nih.gov This chirality is a fundamental aspect of their chemical identity and biological function. libretexts.org The precise three-dimensional arrangement of substituents around this chiral center can dramatically influence the molecule's properties and how it interacts with biological systems. libretexts.orgyoutube.com

Chiral Center: An atom in a molecule that is bonded to four different groups, leading to non-superimposable mirror images called enantiomers.

The biosynthesis of these alkaloids in nature often proceeds with high stereoselectivity, producing a single enantiomer. acs.org This natural preference for a specific spatial arrangement underscores the importance of controlling stereochemistry in the laboratory synthesis of these compounds.

Norlaudanosine is a classic example of a 1-benzyltetrahydroisoquinoline alkaloid, a major subclass of THIQ alkaloids. biorxiv.orgbiorxiv.org It serves as a crucial biosynthetic precursor to a vast array of more complex alkaloids, including morphine and codeine. nih.govnih.gov In the realm of synthetic chemistry, norlaudanosine and its derivatives are pivotal starting materials. The synthesis of (S)-norlaudanosine, for instance, has been achieved through methods like the alkylation of an α-aminonitrile. researchgate.net The ability to selectively modify the functional groups on both the tetrahydroisoquinoline core and the benzyl (B1604629) substituent makes it a versatile platform for constructing a wide range of target molecules.

| Compound | Classification | Significance |

| Norlaudanosine | 1-Benzyltetrahydroisoquinoline Alkaloid | Biosynthetic precursor to morphine and codeine; key synthetic intermediate. nih.govnih.gov |

| (S)-Norlaudanosine | Enantiomer of Norlaudanosine | Synthesized via methods like α-aminonitrile alkylation. researchgate.net |

Rationale for Research into (R)-tert-butyl Butyrate (B1204436) Norlaudanosine Derivatives

The focus on specific derivatives like (R)-tert-butyl Butyrate Norlaudanosine stems from the continuous need for more efficient and precise synthetic strategies in alkaloid chemistry. The design of such molecules is a deliberate effort to create advanced intermediates that facilitate the construction of complex natural products and their analogs.

Stereospecificity, where the stereochemistry of the reactant dictates the stereochemistry of the product, is a critical concept in alkaloid synthesis. youtube.comtandfonline.com The biological activity of alkaloids is often highly dependent on their stereochemistry; one enantiomer may exhibit potent therapeutic effects while the other is inactive or even toxic. nih.govnih.gov Therefore, achieving high enantiomeric purity—the presence of a single enantiomer—is a primary goal in the synthesis of these compounds. rsc.org The development of stereoselective synthetic methods is crucial for producing enantiomerically pure alkaloids for pharmacological evaluation and potential therapeutic use. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C27H37NO6 |

|---|---|

Molecular Weight |

471.6 g/mol |

IUPAC Name |

tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate |

InChI |

InChI=1S/C27H37NO6/c1-27(2,3)34-26(29)11-13-28-12-10-19-16-24(32-6)25(33-7)17-20(19)21(28)14-18-8-9-22(30-4)23(15-18)31-5/h8-9,15-17,21H,10-14H2,1-7H3/t21-/m1/s1 |

InChI Key |

RDNHYBBISMVNGN-OAQYLSRUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)CCN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC |

Canonical SMILES |

CC(C)(C)OC(=O)CCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC |

Origin of Product |

United States |

Advanced Synthetic Intermediate Applications of R Tert Butyl Butyrate Norlaudanosine

Precursor Role in the Synthesis of More Complex Isoquinoline (B145761) Alkaloids and Related Natural Products

The fundamental framework of (R)-tert-butyl Butyrate (B1204436) Norlaudanosine makes it an ideal starting point for the stereoselective synthesis of a vast array of more intricate isoquinoline alkaloids. The benzyltetrahydroisoquinoline core is a common structural motif found in numerous natural products, including those of the protoberberine, aporphine (B1220529), and morphinan (B1239233) classes. rsc.orgnih.gov The synthesis of these complex targets often relies on the strategic elaboration of simpler precursors like norlaudanosine derivatives.

Key synthetic transformations starting from an N-protected norlaudanosine scaffold include:

Pictet-Spengler Cyclization: While norlaudanosine itself is often formed via a Pictet-Spengler reaction, derivatives can undergo further intramolecular cyclizations. For instance, oxidative cyclization of the benzyl (B1604629) group onto the isoquinoline core is a common strategy to form the tetracyclic system of protoberberine alkaloids. The N-acyl group can direct the regioselectivity of this cyclization and prevent unwanted side reactions.

Intramolecular Phenolic Coupling: For the synthesis of aporphine and morphinan alkaloids, intramolecular coupling reactions are essential. These reactions create the characteristic biphenyl (B1667301) or phenanthrene (B1679779) core structures. The protecting group on the nitrogen of (R)-tert-butyl Butyrate Norlaudanosine is vital to prevent interference with the sensitive organometallic catalysts often used in these coupling reactions and to ensure the desired stereochemical outcome is preserved.

Reduction and Deprotection: The synthesis of (–)-(S)-Norlaudanosine itself can be achieved through multi-step syntheses involving the reduction of an α-aminonitrile intermediate. researchgate.net Similarly, a protected intermediate like this compound can be carried through several synthetic steps before a final deprotection and/or reduction sequence yields the target natural product. For example, simple hydrogenation can convert a related precursor into norlaudanosine. researchgate.net

The chirality of the (R)-stereocenter at C1 is a significant advantage, as it serves as a foundational stereochemical element, guiding the stereochemistry of newly formed centers in the target molecule and eliminating the need for chiral resolutions or asymmetric syntheses at later stages.

Utilization as a Building Block for Novel Alkaloid Analogues and Structurally Modified Derivatives

Beyond the synthesis of known natural products, this compound is a valuable building block for creating novel alkaloid analogues with potentially enhanced or new biological activities. rsc.org The structural modification of the tetrahydroisoquinoline framework is a significant area of research in medicinal chemistry. rsc.orgnih.gov By systematically altering different parts of the molecule, chemists can explore structure-activity relationships (SAR) and develop new therapeutic agents.

The N-tert-butyl butyrate group facilitates several types of modifications:

Aromatic Ring Substitution: The two catechol-type aromatic rings can be functionalized through electrophilic aromatic substitution reactions. The protecting group prevents N-alkylation or other side reactions that could occur under acidic or electrophilic conditions.

Side-Chain Modification: The benzyl group can be modified or replaced entirely to explore its impact on biological activity.

Core Structure Alteration: The tetrahydroisoquinoline core itself can be altered, for instance, by ring expansion or contraction, to produce unnatural scaffolds.

The following table outlines potential modifications to the (R)-norlaudanosine scaffold to generate novel derivatives:

| Modification Site | Type of Modification | Resulting Analogue Class | Potential Application |

| Aromatic Rings (A and C) | Introduction of halogens, nitro, or alkyl groups | Substituted Benzylisoquinolines | Probing electronic and steric effects on receptor binding |

| Benzyl Group | Oxidation, reduction, or replacement | Phenyltetrahydroisoquinolines, Phthalideisoquinolines | Altering conformation and target selectivity |

| Nitrogen Atom | Removal and replacement of the protecting group with various substituents | N-Substituted Norlaudanosine Derivatives | Modulating solubility, metabolic stability, and activity |

| C1 Position | Alkylation, arylation | 1-Substituted Tetrahydroisoquinolines researchgate.net | Introducing new pharmacophores and steric bulk |

These synthetic efforts provide access to a wide diversity of compounds, enabling the exploration of new chemical space and the identification of lead compounds for drug discovery. rsc.orgnih.gov

Integration into Cascade Reactions and Multicomponent Transformations for Molecular Complexity Generation

Cascade reactions, where a series of intramolecular transformations occur sequentially in a single operation, and multicomponent reactions (MCRs), where three or more reactants combine in one pot to form a complex product, are powerful tools for efficient synthesis. nih.govnih.gov this compound is well-suited for integration into such processes to rapidly build molecular complexity.

Cascade Reactions: An appropriately functionalized derivative of this compound can be designed to initiate a cascade. For example, a substituent on the benzyl ring could be unmasked to reveal a reactive group that then participates in a series of cyclizations and rearrangements, all orchestrated by the rigid tetrahydroisoquinoline core. Rhodium-catalyzed cascade assemblies, for example, have been used to create complex spiro-fused heterocyclic systems. nih.gov

Multicomponent Reactions (MCRs): The tetrahydroisoquinoline scaffold can be constructed or utilized in MCRs. For instance, the Ugi or Passerini reactions can be combined with a subsequent Pictet-Spengler cyclization to assemble complex isoquinoline-containing structures in a highly convergent manner. nih.govmdpi.com An intermediate like this compound could potentially be cleaved and its components re-utilized in MCRs, or its core structure could be the target of an MCR-based functionalization. The Strecker reaction, a three-component reaction involving an amine, a ketone or aldehyde, and cyanide, is a classic method for producing α-amino nitriles, which are precursors to isoquinoline alkaloids. nih.gov

These advanced synthetic strategies leverage the pre-existing complexity of the norlaudanosine framework to access novel and intricate molecular architectures that would be difficult to synthesize through traditional linear approaches.

Strategies for Late-Stage Functionalization and Diversification in Alkaloid Synthesis

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. This strategy is highly valuable for creating libraries of analogues for biological screening without having to re-synthesize each compound from scratch. The tetrahydroisoquinoline core of this compound is amenable to several LSF strategies. chem-station.com

A primary target for LSF on the tetrahydroisoquinoline scaffold is the C1 position, which is adjacent to the nitrogen atom. This C(sp³)–H bond is activated and can be selectively functionalized through various methods. nih.govnih.gov

Oxidative Functionalization: The C1 position can be oxidized to form an iminium ion intermediate. acs.orgacs.org This highly reactive species can then be trapped by a wide range of nucleophiles (e.g., organometallics, enolates, cyanide, indoles) to install new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org This process, often referred to as cross-dehydrogenative coupling (CDC), can be promoted by various catalysts, including those based on copper or tropylium (B1234903) ions. nih.govacs.org

Directed C-H Activation: Metal catalysts can be directed by the N-acyl group to selectively functionalize other C-H bonds on the molecule, offering precise control over the site of modification.

The table below summarizes key LSF methods applicable to the tetrahydroisoquinoline core:

| LSF Method | Catalyst/Reagent | Position Functionalized | Type of Bond Formed | Reference |

| Cross-Dehydrogenative Coupling (CDC) | Copper Nanoparticles (CuNPs/MagSilica) | C1 | C-C (aza-Henry reaction) | nih.govacs.org |

| Oxidative C-H Functionalization | Tropylium Ion | C1 | C-C | nih.govacs.org |

| Photoredox Catalysis | Iridium or Ruthenium Catalysts | C1 or other activated C-H bonds | C-C, C-N, C-O | chem-station.com |

| Directed Lithiation | Organolithium Reagents/Directing Groups | C8 or other ortho positions | C-C, C-Si, etc. | acs.org |

These LSF strategies dramatically increase the efficiency of alkaloid synthesis and diversification, allowing chemists to rapidly generate analogues of this compound for further investigation. nih.gov

Stereochemical Characterization and Enantiomeric Purity Assessment of R Tert Butyl Butyrate Norlaudanosine

Chiral Separation Techniques for Norlaudanosine and its Derivatives

The separation of enantiomers is a critical step in the characterization of chiral molecules like norlaudanosine and its derivatives. Due to their identical physical and chemical properties in an achiral environment, specialized techniques are required to resolve them. mdpi.com The tetrahydroisoquinoline skeleton, a core structure in these compounds, contains chiral centers that necessitate enantiomeric separation to understand the distinct biological activities of each enantiomer. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. nih.gov This method relies on the use of a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) to create a chiral environment where the enantiomers can be distinguished. chiralpedia.com

The fundamental principle of chiral HPLC involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. sigmaaldrich.comyoutube.com These diastereomeric complexes have different physicochemical properties, leading to different retention times on the chromatographic column and thus enabling their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most effective and commonly used for a wide range of chiral separations. nih.gov

For the separation of norlaudanosine and its derivatives, several HPLC methods can be conceptualized based on established principles. A typical approach would involve a normal-phase or reversed-phase separation on a polysaccharide-based CSP.

Table 1: Illustrative Chiral HPLC Method Parameters for Norlaudanosine Derivatives

| Parameter | Condition 1: Normal-Phase | Condition 2: Reversed-Phase |

| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralcel® OD-H, Lux® Cellulose-2) | Norvancomycin-bonded CSP |

| Mobile Phase | Hexane/2-Propanol (e.g., 90:10 v/v) | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 280 nm | UV at 280 nm |

| Column Temperature | 25°C | 35°C |

This table presents hypothetical yet representative HPLC conditions based on common practices for separating similar chiral compounds.

The choice of mobile phase composition, including the type and concentration of organic modifiers and additives, is crucial for optimizing the separation. nih.gov For instance, in reversed-phase mode, adjusting the pH of the mobile phase can influence the ionization state of the analyte and its interaction with the CSP, thereby affecting retention and enantioselectivity. nih.gov The temperature of the column can also impact the thermodynamics of the chiral recognition process. nih.gov

Capillary electrophoresis (CE) is another powerful technique for the enantioseparation of chiral compounds. wikipedia.org CE methods separate analytes based on their migration through an electrolyte solution under the influence of an electric field. wikipedia.org For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their ability to form inclusion complexes with a wide variety of molecules. mdpi.com

The principle of cyclodextrin-mediated CE involves the differential interaction of the enantiomers with the chiral cyclodextrin (B1172386), leading to different electrophoretic mobilities and thus separation. mdpi.com The use of dual cyclodextrin systems, often a combination of a neutral and an anionic CD, can enhance enantioseparation selectivity for challenging separations. mdpi.com

For the enantioseparation of norlaudanosine derivatives, which are basic compounds, a low pH buffer is typically employed to ensure the analytes are protonated and carry a positive charge.

Table 2: Hypothetical Cyclodextrin-Mediated Capillary Electrophoresis Parameters

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) |

| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) |

| Applied Voltage | +25 kV |

| Detection | UV at 214 nm |

| Temperature | 25°C |

This table outlines potential CE conditions for the enantioseparation of norlaudanosine derivatives based on established methodologies.

The type and concentration of the cyclodextrin, the pH and concentration of the background electrolyte, and the applied voltage are all critical parameters that need to be optimized to achieve baseline separation of the enantiomers. nih.govsigmaaldrich.com

Spectroscopic Methods for Stereochemical Assignment and Chiral Recognition Studies (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical assignment of chiral molecules. clockss.org While standard NMR techniques can confirm the constitution of a molecule, they cannot differentiate between enantiomers. However, through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), it is possible to induce diastereomeric environments that result in distinct NMR signals for each enantiomer. researchgate.netsemmelweis.hu

When a racemic mixture is treated with a chiral solvating agent, transient diastereomeric complexes are formed, leading to chemical shift non-equivalence (Δδ) for the protons of the two enantiomers. semmelweis.hu This allows for the determination of the enantiomeric composition.

For the stereochemical assignment of (R)-tert-butyl butyrate (B1204436) norlaudanosine, ¹H NMR spectroscopy in the presence of a chiral solvating agent can be employed. The interaction between the chiral analyte and the CSA leads to differences in the chemical shifts of corresponding protons in the (R) and (S) enantiomers.

Table 3: Representative ¹H NMR Data for Chiral Discrimination of a Norlaudanosine Derivative

| Proton | Chemical Shift (δ) of (R)-enantiomer (ppm) | Chemical Shift (δ) of (S)-enantiomer (ppm) | Δδ (ppm) |

| H-1 | 7.15 | 7.12 | 0.03 |

| OCH₃ | 3.85 | 3.88 | -0.03 |

| N-CH₃ | 2.50 | 2.55 | -0.05 |

This table provides illustrative ¹H NMR data demonstrating the chemical shift differences observed for enantiomers in the presence of a chiral solvating agent. The specific values are hypothetical and serve to exemplify the principle.

The magnitude of the chemical shift difference (Δδ) is dependent on the specific chiral solvating agent used, the solvent, and the temperature. semmelweis.hu Multinuclear NMR, such as ¹³C or ³¹P NMR, can also be utilized for chiral recognition, often providing simpler spectra and larger chemical shift dispersions. nih.gov

Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) in Synthetic Products

The enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. The determination of ee is crucial in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or auxiliary.

The ee can be calculated from the peak areas of the two enantiomers in a chromatogram obtained from chiral HPLC or capillary electrophoresis using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Similarly, NMR spectroscopy in the presence of a chiral solvating agent can be used to determine the ee by integrating the signals corresponding to the two enantiomers. koreascience.kr

In syntheses that may produce diastereomers, the diastereomeric ratio (dr) is also a critical parameter. This is typically determined by standard chromatographic or spectroscopic methods such as HPLC or ¹H NMR, as diastereomers have different physical and chemical properties and are generally separable without the need for a chiral environment.

For the synthesis of (R)-tert-butyl butyrate norlaudanosine, it is essential to quantify the ee to ensure the product meets the required stereochemical purity. For instance, a highly enantioselective synthesis would aim for an ee of >99%.

Mechanistic Investigations in the Synthesis of R Tert Butyl Butyrate Norlaudanosine

Elucidation of Stereoselective Reaction Pathways and Mechanisms

The creation of the chiral center in (R)-tert-butyl Butyrate (B1204436) Norlaudanosine is the cornerstone of its synthesis. Stereoselective reaction pathways are meticulously designed to favor the formation of one enantiomer over the other. Key strategies include the asymmetric transfer hydrogenation of a dihydroisoquinoline precursor and the diastereoselective alkylation of a chiral α-aminonitrile.

One prominent pathway involves the Bischler-Napieralski reaction to form a 3,4-dihydroisoquinoline (B110456) intermediate. This cyclic imine is then subjected to an asymmetric reduction. The use of a chiral catalyst, such as a Ru(II) complex with a chiral diamine ligand, in a transfer hydrogenation reaction establishes the (R)-stereocenter with high enantioselectivity. researchgate.net The mechanism relies on the transfer of a hydride from a hydrogen source (e.g., a formic acid/triethylamine azeotrope) to one face of the imine, which is selectively coordinated to the chiral metal complex. researchgate.net

An alternative and powerful route employs an α-aminonitrile intermediate. researchgate.net In this approach, an unprotected α-aminonitrile derived from the corresponding aldehyde and amine can be deprotonated to form a carbanion. This nucleophile is then alkylated with the appropriate benzyl (B1604629) halide. The resulting intermediate can spontaneously eliminate hydrogen cyanide (HCN) to form an imine in situ, which is then asymmetrically reduced to yield the final (R)-norlaudanosine framework. researchgate.net The stereoselectivity in this pathway is governed by the subsequent asymmetric reduction step.

Highly stereoselective asymmetric aldol (B89426) reactions have also been investigated as routes to create key stereogenic centers in complex molecules, which could serve as building blocks for more elaborate syntheses. nih.gov

Transition State Analysis and Computational Studies of Chiral Inductions

To rationalize and predict the outcomes of these stereoselective reactions, transition state analysis and computational studies are indispensable tools. At the core of asymmetric catalysis is the stereodetermining transition state, where the stereochemical fate of the reaction is sealed. nih.gov The observed stereoselectivity arises from the energy difference between the diastereomeric transition states leading to the major and minor products. nih.gov

Modern density functional theory (DFT) calculations are particularly effective for modeling these transition states. nih.govresearchgate.net These studies reveal that chiral induction is often not merely the result of steric hindrance but is governed by a network of subtle non-covalent interactions, such as hydrogen bonding, between the substrate and the chiral catalyst or auxiliary. nih.gov In the context of an asymmetric transfer hydrogenation, computational models can illustrate how the chiral ligand creates a well-defined chiral pocket. The substrate binds in a preferred orientation within this pocket to minimize steric clashes and maximize stabilizing interactions, thus exposing one prochiral face to the incoming hydride.

For reactions involving chiral auxiliaries, like those based on Evans oxazolidinones, computational models can compare the energies of various possible transition state geometries (e.g., chelated vs. non-chelated) to predict the observed diastereoselectivity. researchgate.netyoutube.com These analyses help in understanding how the auxiliary effectively shields one face of the reactive center, directing the approach of the reagent. youtube.com

Table 1: Factors Influencing Chiral Induction This is an interactive table. Click on the headers to sort.

| Influencing Factor | Mechanistic Role | Relevant Study Type |

|---|---|---|

| Chiral Catalyst Structure | Creates a 3D chiral environment around the reaction center. | DFT, Molecular Modeling |

| Non-Covalent Interactions | Stabilize one transition state over its diastereomer (e.g., H-bonding). nih.gov | Computational Chemistry nih.gov |

| Steric Hindrance | Blocks reagent access to one prochiral face of the substrate. youtube.com | Transition State Modeling researchgate.net |

Role of Specific Catalysts and Reagents in Stereochemical Control and Reaction Selectivity

The choice of catalysts and reagents is paramount for achieving high stereochemical control and reaction selectivity. researchgate.net Catalysts function by providing an alternative, lower-energy reaction pathway, effectively guiding the reaction towards the desired product. researchgate.net

Catalysts for Asymmetric Reduction: In the synthesis of (R)-Norlaudanosine via asymmetric hydrogenation, transition metal catalysts are crucial. Complexes of rhodium and ruthenium with chiral phosphine (B1218219) or diamine ligands (e.g., TsDPEN) are widely used. researchgate.net The ligand framework's specific geometry dictates the enantioselectivity of the hydride transfer. Organocatalysts, such as those derived from cinchona alkaloids or featuring a squaramide core, can also activate imines for nucleophilic attack, including reduction or cyanation, with high enantioselectivity. mdpi.com

Chiral Auxiliaries: The use of a chiral auxiliary, such as (R)-tert-butanesulfinamide, is another effective strategy. researchgate.netyoutube.com The auxiliary is temporarily attached to the molecule, directs the stereoselective installation of the new chiral center, and is subsequently cleaved. youtube.com For instance, the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine can set the desired stereochemistry, which is then carried through subsequent cyclization steps. researchgate.net

Reagents for Ester Formation: While the core stereochemistry is set in the isoquinoline (B145761) ring, the "tert-butyl butyrate" moiety is installed via esterification. The synthesis of butyl butyrate itself can be optimized using specific catalysts. Studies have shown that amino acid-functionalized heteropolyacids can act as highly efficient and reusable catalysts for esterification reactions, demonstrating superior activity due to their high acidity and unique "pseudoliquid" behavior. researchgate.net

Table 2: Comparison of Stereocontrol Methods This is an interactive table. Click on the headers to sort.

| Method | Key Reagent/Catalyst | Advantage | Disadvantage |

|---|---|---|---|

| Asymmetric Catalysis | Chiral Ru- or Rh-complex researchgate.net | High atom economy, low catalyst loading. | Catalyst can be expensive and sensitive. |

| Chiral Auxiliary | (R)-tert-butanesulfinamide researchgate.net | High diastereoselectivity, predictable outcome. | Requires extra steps for attachment/removal. youtube.comyoutube.com |

Characterization and Reactivity of Key Synthetic Intermediates

The synthesis of (R)-tert-butyl Butyrate Norlaudanosine proceeds through several key, often transient, intermediates whose reactivity dictates the course of the reaction.

α-Aminonitriles : These compounds are versatile intermediates in the synthesis of α-amino acids and alkaloids. researchgate.net Formed through the Strecker reaction, they possess a unique reactivity profile. mdpi.comnih.gov The nitrile group activates the α-carbon, allowing for deprotonation and subsequent alkylation to form C-C bonds. researchgate.net Alternatively, α-aminonitriles can serve as masked iminium ions; under acidic conditions or upon treatment with certain reagents, they can eliminate HCN to generate a reactive iminium species in situ. researchgate.netresearchgate.net Theoretical calculations confirm that α-aminonitriles are significantly more reactive than other types of nitriles. nih.gov

Iminium Ions : Iminium ions ([R₂C=NR₂]⁺) are powerful electrophiles central to many C-C and C-N bond-forming reactions. wikipedia.orgnumberanalytics.com They are key intermediates in classic named reactions for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions. numberanalytics.com Generated from the condensation of an amine and a carbonyl compound or from an α-aminonitrile, the iminium ion's electrophilic carbon is readily attacked by nucleophiles. researchgate.netwikipedia.org In asymmetric catalysis, the LUMO of the imine is lowered upon formation of the iminium ion, making it more susceptible to nucleophilic attack in a controlled chiral environment. nobelprize.org

Carbenoids : Carbenoids are reactive intermediates that feature a carbon atom with a leaving group and a metal, behaving as a carbene equivalent. While less common in standard norlaudanosine syntheses, gold carbenoids, for example, have been synthesized and characterized, proving their viability as reactive species for C-C coupling reactions. nih.gov Their high reactivity makes them suitable for constructing complex carbon skeletons, though they often require specific precursors and conditions for generation.

Radical Species : Radical species, which contain an unpaired electron, offer complementary reactivity to traditional two-electron ionic pathways. nih.gov They can be generated photochemically or through the use of specific initiators. Radical cyclizations, for instance, can be a powerful method for forming heterocyclic rings. The generation and reactivity of these species can be controlled, offering alternative synthetic disconnections, although their application in the mainstream synthesis of norlaudanosine is less documented than ionic pathways. nih.gov

Table 3: Table of Compounds

| Compound Name |

|---|

| This compound |

| (R)-Norlaudanosine |

| Hydrogen Cyanide (HCN) |

| Butyl Butyrate |

| TsDPEN |

| (R)-tert-butanesulfinamide |

| Evans Oxazolidinone |

Future Directions in the Academic Research of R Tert Butyl Butyrate Norlaudanosine

Development of More Efficient, Atom-Economical, and Sustainable Synthetic Routes

The traditional chemical synthesis of benzylisoquinoline alkaloids can be lengthy, costly, and environmentally burdensome. Future research is focused on developing "green" synthetic pathways that improve efficiency and sustainability. nih.gov A major thrust in this area is the adoption of biocatalytic and chemoenzymatic strategies, which utilize enzymes to perform key chemical transformations with high selectivity and under mild conditions. nih.govmdpi.com

Key future approaches include:

Enzymatic Cascades: Researchers are designing multi-enzyme cascade reactions that can build the BIA core from simple precursors in a single pot. nih.govucl.ac.uk For instance, a parallel cascade using a tyrosinase, tyrosine decarboxylase, transaminase, and norcoclaurine synthase has been developed to generate BIAs, including halogenated non-natural derivatives. nih.govucl.ac.uk This approach significantly reduces the need for intermediate purification steps, saving time, and reducing solvent waste.

Engineered Enzymes: Mutagenesis studies are being used to create enzyme variants with enhanced capabilities. nih.govucl.ac.uk For example, tyrosinase mutants have been engineered to better accept halogenated tyrosine substrates, opening the door to the synthesis of novel, functionalized alkaloids that are not accessible through natural pathways. nih.govucl.ac.uk

Avoiding Hazardous Reagents: Traditional methods for creating the isoquinoline (B145761) core, such as the Bischler-Napieralski reaction, often require harsh reagents and high temperatures. researchgate.net Green routes aim to replace these with enzymatic reactions, like the Pictet-Spengler reaction catalyzed by norcoclaurine synthase (NCS), which condenses dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form the central BIA precursor, (S)-norcoclaurine. mdpi.comfrontiersin.org

Table 1: Comparison of Synthetic Route Philosophies for Benzylisoquinoline Alkaloids

| Feature | Traditional Chemical Synthesis | Sustainable & Biocatalytic Synthesis |

|---|---|---|

| Key Reactions | Bischler-Napieralski, Multi-step protection/deprotection | Pictet-Spenglerase (NCS), Enzymatic cascades, Transaminases |

| Reagents | Stoichiometric strong acids, heavy metal catalysts, hazardous solvents | Enzymes, aqueous buffers, simple precursors (e.g., tyrosine) |

| Conditions | High temperatures, anhydrous conditions | Mild temperatures (e.g., 30-40°C), aqueous media |

| Atom Economy | Often low due to protecting groups and multi-step processes | High, with fewer intermediate steps and byproducts |

| Stereoselectivity | Often requires chiral auxiliaries or resolution steps | Inherently high due to enzyme specificity |

| Sustainability | Low; generates significant chemical waste | High; biodegradable catalysts (enzymes), less solvent waste |

Exploration of Novel Chiral Derivatization and Functionalization Strategies for Enhanced Molecular Diversity

The core scaffold of norlaudanosine is a template for immense molecular diversity. Future research will heavily invest in novel strategies to derivatize and functionalize this structure, creating libraries of new compounds for pharmacological screening. (R)-tert-butyl Butyrate (B1204436) Norlaudanosine, as a protected intermediate, is an ideal starting point for such explorations.

Key future approaches include:

Late-Stage Functionalization: A significant goal is to develop methods that can modify the complex BIA skeleton after it has already been assembled. This is more efficient than carrying modifications through a long synthetic sequence. Research into C-H activation, for example, could allow for the direct attachment of new functional groups to specific positions on the aromatic rings of the norlaudanosine structure.

Enzymatic Derivatization: Just as enzymes can be used to build the BIA core, they can also be used to modify it. For example, researchers have used enzymatic cascades to produce halogenated BIAs, which are challenging to make via traditional chemistry. nih.govucl.ac.uk This highlights the potential of using enzymes to "mix and match" substrates to create novel, non-natural alkaloids. nih.gov

Chiral Derivatizing Agents (CDAs): While primarily used for analysis to distinguish between enantiomers, the principles behind chiral derivatization can be applied synthetically. wikipedia.org Developing new reagents that react selectively with specific hydroxyl or amine groups on the norlaudanosine scaffold will enable the controlled synthesis of complex derivatives. This allows for systematic modification of the molecule to probe structure-activity relationships.

Table 2: Potential Functionalization Strategies for the Norlaudanosine Scaffold

| Strategy | Target Site(s) | Potential Modification | Desired Outcome |

|---|---|---|---|

| Enzymatic Halogenation | Aromatic Rings | Introduction of F, Cl, Br | Altered lipophilicity, binding affinity, metabolic stability |

| Late-Stage C-H Activation | Aromatic or Benzylic C-H bonds | Alkylation, Arylation, Amination | Rapid generation of diverse analogues for screening |

| Selective O-Acylation/Alkylation | Phenolic Hydroxyls | Addition of novel ester or ether groups | Modified prodrug potential, solubility, and bioavailability |

| N-Functionalization | Secondary Amine | Introduction of diverse alkyl or acyl groups | Altered receptor interaction and pharmacological profile researchgate.net |

Integration with Continuous Flow Chemistry and Automated Synthesis Techniques for Scalable Production

To move promising alkaloid candidates from academic labs to industrial viability, production must be scalable, safe, and efficient. Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, is emerging as a powerful alternative to traditional batch processing for the synthesis of pharmaceuticals. youtube.comrsc.orgacs.org

Key advantages and future directions include:

Enhanced Safety and Control: Flow reactors use very small volumes at any given time, which dramatically increases safety when handling potent compounds or reactive intermediates. youtube.com Temperature and pressure can be controlled with high precision, leading to better product quality and consistency.

Scalability: Scaling up a flow process involves running the system for a longer duration, rather than using larger, more dangerous reactors. This makes the transition from lab-scale (grams) to production-scale (kilograms) more linear and predictable. acs.org

Automation and Integration: Flow systems can be fully automated and integrated with in-line analytical techniques (like FTIR or mass spectrometry) for real-time monitoring and optimization of reaction conditions. youtube.com This paves the way for automated, self-optimizing systems for the synthesis of norlaudanosine derivatives. The combination of flow chemistry with other technologies like photochemistry or electrochemistry further expands the types of reactions that can be performed efficiently. rsc.orgacs.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Alkaloids

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scale-up | Non-linear; requires new, larger equipment; safety issues | Linear; run system for longer time; predictable |

| Safety | Lower; large volumes of reagents and solvents | Higher; small reaction volumes, better heat/mass transfer youtube.com |

| Process Control | Difficult to maintain uniform temperature and mixing | Precise control over residence time, temperature, stoichiometry youtube.com |

| Product Quality | Potential for batch-to-batch variability | High consistency and reproducibility |

| Automation | Challenging to fully automate | Easily integrated with automated pumps and in-line analytics youtube.com |

| Footprint | Large reactor vessels require significant space | Compact, smaller physical footprint |

Bio-inspired Synthesis and Metabolic Engineering Approaches for the Production of Alkaloids and Their Derivatives

Perhaps the most transformative future direction is hijacking nature's own machinery to produce BIAs. Metabolic engineering involves redesigning the genetic pathways of microorganisms like Escherichia coli or baker's yeast (Saccharomyces cerevisiae) to turn them into cellular factories for producing complex molecules. nih.govrsc.org This approach offers a renewable, sustainable, and potentially low-cost route to BIAs that avoids the challenges of chemical synthesis and the low yields from plant extraction. nih.govnih.gov

Key strategies and achievements include:

Pathway Reconstruction: Scientists have successfully transferred entire multi-enzyme biosynthetic pathways from plants into microbes. benthamdirect.comeurekaselect.com For example, pathways have been engineered to produce the key BIA intermediate (S)-reticuline from simple starting materials like tyrosine or even glucose. nih.govnih.gov

Enzyme Optimization and Host Engineering: A major challenge is ensuring that the plant-derived enzymes function efficiently in their new microbial host. Research focuses on optimizing enzyme expression levels, removing metabolic bottlenecks, and modifying host cell metabolism to increase the supply of precursors. nih.govbiorxiv.org This has led to dramatic increases in production titers, with some engineered yeast strains producing (S)-reticuline at gram-per-liter scale. biorxiv.org

Production of Diverse Alkaloids: By starting with the central intermediate reticuline, different enzymatic modules can be added to the engineered microbes to produce a variety of downstream alkaloids. Researchers have successfully engineered yeast to produce compounds from the sanguinarine, berberine, and even morphinan (B1239233) branches of the BIA family. nih.govnih.gov This platform approach allows for the production of not only known natural products but also novel derivatives by introducing enzymes with unique activities. benthamdirect.comeurekaselect.com

Table 4: Milestones in the Metabolic Engineering of Benzylisoquinoline Alkaloids

| Target Alkaloid | Host Organism | Key Achievement | Titer/Yield |

|---|---|---|---|

| (S)-Reticuline | Escherichia coli | Synthesis from dopamine | 55 mg/L nih.gov |

| (S)-Reticuline | Saccharomyces cerevisiae | De novo synthesis, improved selectivity | 4.6 g/L biorxiv.org |

| Magnoflorine | Co-culture of E. coli and S. cerevisiae | Production from dopamine via reticuline | 7.2 mg/L nih.gov |

| Scoulerine | Co-culture of E. coli and S. cerevisiae | Production from dopamine via reticuline | 8.3 mg/L nih.gov |

| Dihydrosanguinarine | Saccharomyces cerevisiae | High-titer de novo synthesis | 635 mg/L biorxiv.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (R)-tert-butyl butyrate norlaudanosine, and how do steric effects influence reaction efficiency?

- Methodological Answer : The synthesis of this compound typically involves protecting group strategies, where the tert-butyl group introduces steric hindrance to control regioselectivity. Sodium tert-butoxide (a common base) may be used in deprotonation steps, but its reactivity requires careful handling due to its hygroscopic and corrosive nature . For stereochemical control, chiral auxiliaries or asymmetric catalysis can be employed. Key challenges include minimizing racemization during esterification and ensuring compatibility with norlaudanosine’s alkaloid structure. Reaction monitoring via TLC or HPLC is critical to assess intermediate purity .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use H/C NMR to confirm stereochemistry and ester linkage integrity. The tert-butyl group’s singlet at ~1.2 ppm in H NMR is diagnostic.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LDI-MS (as applied to norlaudanosine isomers in poppy extracts) can verify molecular ion peaks and fragmentation patterns .

- Chromatography : HPLC with chiral columns resolves enantiomeric impurities, while GC-MS assesses volatile byproducts.

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in stereochemical assignments of this compound derivatives?

- Methodological Answer : Discrepancies in stereochemical data often arise from overlapping NMR signals or insufficient resolution in chiral separations. To address this:

- Perform NOESY/ROESY NMR to confirm spatial proximity of substituents.

- Use vibrational circular dichroism (VCD) for absolute configuration determination.

- Cross-validate with X-ray crystallography if crystalline derivatives can be obtained.

- Compare experimental optical rotations with computed values (e.g., DFT-based predictions) .

Q. What analytical strategies differentiate this compound from its constitutional isomers, such as codamine?

- Methodological Answer : Constitutional isomers like codamine and norlaudanosine share molecular formulas but differ in connectivity. Strategies include:

- HR-LDI-MS/MS : Monitor distinct fragmentation pathways. For example, norlaudanosine may lose the tert-butyl group (CH) as a neutral fragment, while codamine fragments differently .

- LC-NMR Coupling : Combines separation with real-time structural analysis to isolate and characterize isomers.

- Isotopic Labeling : Introduce C or H labels at specific positions to trace bond cleavage patterns.

Q. How can researchers optimize the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should assess:

- Temperature Sensitivity : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent ester hydrolysis.

- pH Effects : Conduct kinetic studies in buffered solutions (pH 3–9) to identify degradation pathways.

- Light Exposure : Use amber vials and monitor UV-induced radical formation via ESR spectroscopy.

- Data Table :

| Condition | Degradation Rate (k, h⁻¹) | Major Degradation Product |

|---|---|---|

| 25°C, pH 7 | 0.002 ± 0.0003 | Norlaudanosine free acid |

| 40°C, pH 9 | 0.015 ± 0.001 | De-esterified derivative |

Methodological Considerations for Data Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer :

- Non-linear Regression : Fit data to Hill or logistic models to estimate EC/IC values.

- ANOVA with Post Hoc Tests : Compare effects across multiple concentrations or treatment groups.

- Principal Component Analysis (PCA) : Reduce dimensionality in metabolomic or proteomic datasets linked to butyrate metabolism pathways .

Q. How can computational modeling predict the bioactivity of this compound analogs?

- Methodological Answer :

- Molecular Docking : Screen analogs against target proteins (e.g., opioid receptors) using AutoDock Vina.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity.

- MD Simulations : Simulate ligand-receptor binding stability over 100 ns trajectories to assess conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.